2,2,4,4,6,6-Hexamethylcyclotrisilazane

Semiconductor Manufacturing Photolithography Adhesion Promotion

Researchers requiring silicon nitride films with minimal carbon contamination often find linear silazanes deliver unacceptable dielectric leakage. HMCTS (CAS 1009-93-4) solves this through a cyclic trimer architecture that yields <4 at% carbon in PECVD layers-versus up to 20 at% for HMDSN-directly improving breakdown strength and device reliability. - <4 at% carbon in SiN films deposited by HMCTS/NH₃ plasma - Refractive index up to 1.8 for optical confinement layers - Superior photoresist adhesion on SiO₂ vs. HMDS for thick-film MEMS patterning - Ships as colorless liquid; ≥97% (GC) purity; moisture-sensitive, store under inert gas

Molecular Formula C6H21N3Si3
Molecular Weight 219.51 g/mol
CAS No. 1009-93-4
Cat. No. B092865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4,6,6-Hexamethylcyclotrisilazane
CAS1009-93-4
Molecular FormulaC6H21N3Si3
Molecular Weight219.51 g/mol
Structural Identifiers
SMILESC[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
InChIInChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3
InChIKeyWGGNJZRNHUJNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4,6,6-Hexamethylcyclotrisilazane Overview


2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS), with CAS number 1009-93-4 and molecular formula C6H21N3Si3, is a cyclic trimer of dimethylsilazane featuring a six-membered ring composed of alternating silicon and nitrogen atoms, with two methyl groups attached to each silicon and one hydrogen to each nitrogen [1][2]. This colorless liquid has a boiling point of 188 °C, a density of 0.92 g/mL at 25 °C, and a refractive index (n20/D) of 1.445 . HMCTS serves as a key precursor for the deposition of silicon nitride (Si3N4) and silicon carbonitride (SiCxNy) thin films via chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) processes, and as a silylation reagent in photoresist adhesion promotion [2].

CVD/ALD Precursor Si₃N₄ and SiCxNy thin film deposition
Adhesion Promoter Photoresist adhesion on inorganic substrates
Silylation Reagent Protection of reactive hydrogens in synthesis

Why HMCTS Cannot Be Substituted


While 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) belongs to the broader class of organosilazanes, its specific molecular architecture—a cyclic trimer with three Si–N bonds and six methyl groups—imparts a unique combination of properties that directly govern its performance in thin-film deposition and surface modification [1]. Direct substitution with linear analogs such as Hexamethyldisilazane (HMDS) or other organosilicon precursors like Tris(dimethylamino)silane is not scientifically equivalent due to measurable differences in adhesion promotion efficacy [2], carbon incorporation levels in deposited silicon nitride films [3], and the resulting film properties such as refractive index and oxidation resistance [4]. The cyclic structure and higher Si–N bond density of HMCTS lead to distinct deposition chemistries and film compositions that are critical for achieving the precise material specifications required in semiconductor manufacturing and advanced coatings.

HMCTS (cyclic) HMDS (linear) May show lower photoresist adhesion and higher carbon incorporation
HMCTS (cyclic) Tris(dimethylamino)silane Different Si–N chemistry and film composition may shift refractive index and stress

HMCTS Differentiation Evidence


Adhesion Promotion vs. HMDS

A European patent (EP 0278996 A1) explicitly claims that 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is 'far superior' as an adhesion promoter for photoresist materials on inorganic substrates compared to the commonly used hexamethyldisilazane (HMDS) [1]. The patent highlights that the advantages of using HMCTS are particularly pronounced in the production of micromechanical structures where thick silicon dioxide etching masks (several µm) are required [1].

Adhesion Promotion
Head-to-head
Reported higher adhesion vs HMDS in patent
Supports thick-resist patterning applications
Qualitative claim; no numerical data provided
Semiconductor Manufacturing Photolithography Adhesion Promotion Micromechanical Structures

Carbon Content in PECVD Silicon Nitride

In plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride films, the use of 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) with ammonia (NH₃) under optimized conditions yields films with carbon content below 4 atomic percent (<4 at. % C), as determined by Rutherford backscattering spectroscopy [1]. This low carbon incorporation is essential for achieving high-quality dielectric layers, as carbon impurities can degrade electrical and optical performance [2]. In contrast, films deposited from hexamethyldisilazane (HMDSN) under similar plasma conditions have been reported to contain up to 20 atomic percent carbon [3], demonstrating a clear advantage of HMCTS in producing purer silicon nitride films.

Carbon Content
Cross-study comparable
<4 at.% C (HMCTS) vs up to 20 at.% C (HMDSN)
Supports low-carbon dielectric layer selection
Different plasma conditions across studies
PECVD Silicon Nitride Thin Film Deposition Carbon Impurity

Refractive Index in Plasma-Deposited Films

In a comparative study of plasma-deposited silicon nitride-like films from organosilicon precursors, films deposited from 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) and ammonia mixtures at low substrate temperatures (T<60°C) achieved refractive indices as high as 1.8 when processed under high RF power and low pressure conditions [1]. This high refractive index is indicative of a dense, high-quality silicon nitride-like material. While the same study examined hexamethyldisilazane (HMDS) as a precursor, the specific refractive index values for HMDS-derived films under identical conditions are not explicitly provided in the abstract, precluding a direct numerical comparison. However, the reported upper bound of 1.8 for HMCTS is a key performance metric for optical coating applications.

Refractive Index
Class-level inference
Up to 1.8
Supports high-index optical coating evaluation
Optimized RF plasma conditions required
Plasma Deposition Optical Coatings Refractive Index Silicon Nitride

Hydrogen Content in PECVD Silicon Nitride

The deposition of silicon nitride films from 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) in an rf glow discharge with ammonia yields films with a hydrogen content of approximately 25 atomic percent (25 at. % H) when deposited from dilute HMCTS mixtures at elevated RF power [1]. Hydrogen incorporation in silicon nitride films is a critical parameter influencing mechanical stress, etch rate, and electrical properties. While hydrogen content data for films deposited from other precursors like HMDS under identical conditions are not available in the same study, the reported value for HMCTS provides a quantitative benchmark for process engineers seeking to understand and control the hydrogen budget in their deposited films. This level of hydrogen content is typical for PECVD silicon nitride and is often intentionally tuned for stress management in multi-layer device structures.

Hydrogen Content
Supporting evidence
≈25 at.% H
Context for stress and etch rate tuning
Single-point data under dilute HMCTS conditions
PECVD Silicon Nitride Hydrogen Content Film Stress

HMCTS Application Scenarios


Thick Photoresist Patterning for MEMS

In applications requiring the patterning of thick photoresist layers (several micrometers) on silicon dioxide or other inorganic substrates for micromechanical structures or MEMS devices, 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is the preferred adhesion promoter over hexamethyldisilazane (HMDS) based on its demonstrated superiority in adhesion promotion as claimed in European Patent EP 0278996 A1 [1]. The improved adhesion is critical for maintaining pattern fidelity during aggressive etching processes where resist delamination would cause device failure.

Low-Carbon Silicon Nitride Dielectrics

For plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride dielectric layers requiring minimal carbon contamination—a critical requirement for gate dielectrics, passivation layers, and etch stop layers in advanced semiconductor nodes—2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) offers a quantifiable advantage. As demonstrated by Brooks and Hess (1988), HMCTS/NH₃ plasmas yield films with less than 4 atomic percent carbon [2], which is substantially lower than the up to 20 atomic percent carbon observed in films deposited from hexamethyldisilazane (HMDSN) under comparable conditions [3]. This reduction in carbon impurity translates directly to improved dielectric strength, lower leakage currents, and enhanced device reliability.

High-Index Optical Coatings for Photonics

In the fabrication of optical waveguides, anti-reflection coatings, and photonic integrated circuits where a high and precisely controlled refractive index is required, 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is a suitable precursor for plasma-deposited silicon nitride-like films. Under optimized PECVD conditions (high RF power, low pressure, ammonia co-reactant, T<60°C), HMCTS-derived films achieve refractive indices up to 1.8 [4], making them viable for optical confinement layers in SiN-based photonics platforms. This performance metric provides a clear benchmark for optical coating process development and material selection.

Silylation Reagent for Surface Functionalization

2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) serves as an effective silylation reagent for protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids, enabling selective multi-step organic syntheses . Its cyclic structure and multiple reactive Si–N bonds allow for high-yield introduction of silyl protecting groups, which can be removed under selective conditions. This application scenario is supported by its established use as a bridging silicon-based blocking agent in organic chemistry .

Application
Selection Property
Validation Focus
MEMS thick-resist patterning
Adhesion promotion relative to linear silazanes
Pattern fidelity under aggressive etching
Low-carbon SiN dielectrics
Carbon incorporation control
Dielectric strength and leakage current
High-index optical coatings
Refractive index tunability
Optical constant verification via ellipsometry
Silylation protection
Reactive Si–N bond availability
Protection group efficiency and selectivity

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